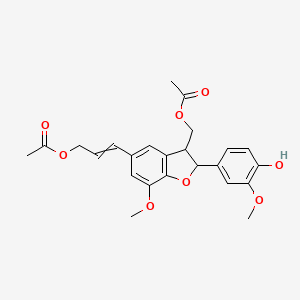
10,11-Di-O-acetyldihydrodiconiferyl alcohol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10,11-Di-O-acetyldihydrodiconiferyl alcohol: is a chemical compound that belongs to the class of lignans. Lignans are a group of natural products derived from phenylpropanoid dimers. This compound is known for its potential biological activities and is often studied in the context of its pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 10,11-Di-O-acetyldihydrodiconiferyl alcohol typically involves the acetylation of dihydrodiconiferyl alcohol. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale acetylation processes similar to those used in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions would be essential for efficient industrial production.
化学反応の分析
Types of Reactions: 10,11-Di-O-acetyldihydrodiconiferyl alcohol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol groups into carbonyl groups.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohol derivatives.
科学的研究の応用
10,11-Di-O-acetyldihydrodiconiferyl alcohol has several scientific research applications, including:
Chemistry: It is used as a model compound to study lignan biosynthesis and transformations.
Biology: The compound is investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Research explores its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: It may be used in the development of natural product-based pharmaceuticals and nutraceuticals.
作用機序
The mechanism of action of 10,11-Di-O-acetyldihydrodiconiferyl alcohol involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:
Antioxidant Activity: By scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Pathways: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Anticancer Mechanisms: Inducing apoptosis and inhibiting cell proliferation in cancer cells.
類似化合物との比較
Dihydrodiconiferyl alcohol: The non-acetylated form of the compound.
Coniferyl alcohol: A related lignan with similar structural features.
Pinoresinol: Another lignan with comparable biological activities.
Uniqueness: 10,11-Di-O-acetyldihydrodiconiferyl alcohol is unique due to its acetylated structure, which may enhance its biological activity and stability compared to its non-acetylated counterparts.
特性
分子式 |
C24H26O8 |
|---|---|
分子量 |
442.5 g/mol |
IUPAC名 |
3-[3-(acetyloxymethyl)-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enyl acetate |
InChI |
InChI=1S/C24H26O8/c1-14(25)30-9-5-6-16-10-18-19(13-31-15(2)26)23(32-24(18)22(11-16)29-4)17-7-8-20(27)21(12-17)28-3/h5-8,10-12,19,23,27H,9,13H2,1-4H3 |
InChIキー |
TYXVTGSQLKCKCF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC=CC1=CC2=C(C(=C1)OC)OC(C2COC(=O)C)C3=CC(=C(C=C3)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[4-(Difluoromethoxy)-3-ethoxyphenyl]methyl}hydrazine](/img/structure/B12433962.png)

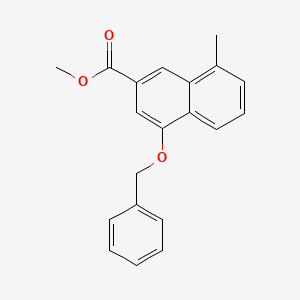
![N-[4-({5-[hydroxy(phenyl)methyl]pyrrolidin-2-yl}methyl)phenyl]-4-oxo-6H,7H,8H-pyrrolo[1,2-a]pyrimidine-6-carboxamide](/img/new.no-structure.jpg)
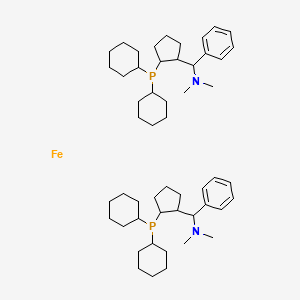
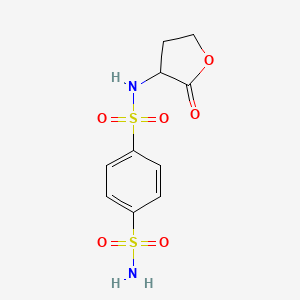
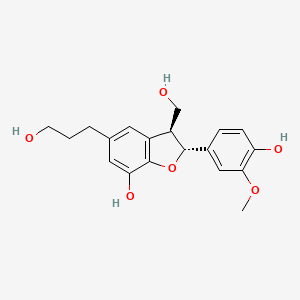
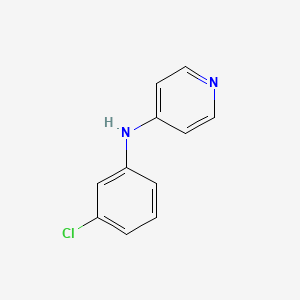
![4-Oxo-4-[4-(phenylsulfonyl)-1-piperazinyl]-2-butenoic acid](/img/structure/B12434008.png)
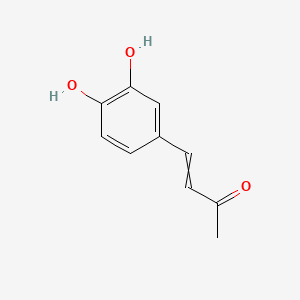
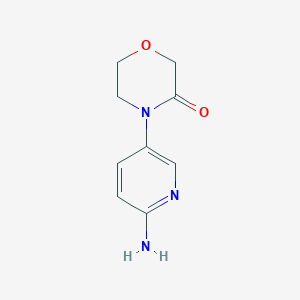

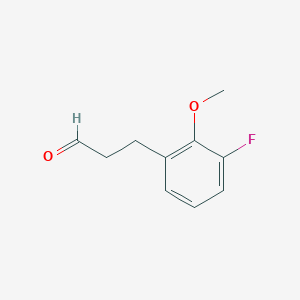
![4,8-Dihydroxy-6,10-dimethyl-3-methylidene-3AH,4H,5H,8H,9H,11AH-cyclodeca[B]furan-2-one](/img/structure/B12434043.png)
